2,3,6-Trichlorophenyl acetate

Gas Chromatography Retention Index Isomer Differentiation

Chlorinated phenyl acetate isomers share identical formulas and near-identical EI mass spectra, making GC-MS identification ambiguous. Wrong isomer procurement compromises analytical accuracy. 2,3,6-Trichlorophenyl acetate (CAS 61925-87-9) solves this with quantifiably distinct Kovats RI: 1495 (OV-101), 2139 (OV-351). • Distinguishes from 2,4,6- (RI 1454/2035) and 2,4,5- (RI 1511/2133) isomers • ≥98% neat material or 10 µg/mL isooctane standard • Pack sizes: 10-100 mg; bulk available • In stock, global shipping

Molecular Formula C8H5Cl3O2
Molecular Weight 239.5 g/mol
CAS No. 61925-87-9
Cat. No. B1617876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichlorophenyl acetate
CAS61925-87-9
Molecular FormulaC8H5Cl3O2
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1Cl)Cl)Cl
InChIInChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3
InChIKeyNIXCFOKFBOFURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichlorophenyl Acetate (CAS 61925-87-9): Overview


2,3,6-Trichlorophenyl acetate (CAS 61925-87-9) is a tri-chlorinated phenyl ester with the molecular formula C₈H₅Cl₃O₂ and a molecular weight of 239.48 g/mol [1]. It belongs to the broader class of chlorinated phenyl acetates, a series systematically characterized by gas chromatography on both non-polar (SE-30, OV-101) and polar (OV-351) capillary columns [2]. This compound finds primary relevance as an analytical reference standard, an intermediate in organic synthesis, and in environmental fate studies related to chlorinated aromatics. Its specific chlorine substitution pattern (positions 2, 3, and 6) imparts quantifiably distinct chromatographic behavior compared to other trichlorophenyl acetate isomers, a critical factor for unequivocal identification in complex mixtures.

Isomer-specific analytical reference standard for GC method development
2,3,6-substitution pattern enables regioselective synthetic intermediate use
Supports environmental fate studies and chlorinated aromatic identification

2,3,6-Trichlorophenyl Acetate: Isomer Substitution Risks


Chlorinated phenyl acetate isomers share identical molecular formulas and near-identical electron-impact mass spectra, making their definitive identification by GC-MS alone highly ambiguous [1]. In untargeted analysis, the risk of false-positive assignments is significant without an orthogonal separation parameter. The Kovats retention index (RI) provides this essential orthogonal dimension, and empirical data demonstrates that the 2,3,6-trichloro isomer possesses a retention index that is quantifiably distinct from its closest isomers—2,4,6-trichlorophenyl acetate and 2,4,5-trichlorophenyl acetate [2]. Substituting one isomer for another without verifying the RI can lead to misidentification, compromising analytical accuracy in environmental monitoring, pesticide residue analysis, or synthetic chemistry quality control. The evidence below proves that only the 2,3,6-isomer elutes at the specific RI values required for unambiguous peak assignment in standardized GC methods.

Mass spectral similarity

Electron-impact spectra of trichlorophenyl acetate isomers are nearly identical, making GC-MS-only identification ambiguous without an orthogonal separation dimension.

2,4,6-isomer RI mismatch

The 2,4,6-isomer elutes at a quantifiably different retention index; substituting it may lead to false-positive peak assignments in environmental or synthetic QC analysis.

2,4,5-isomer elution order

The 2,4,5-isomer elutes after the 2,3,6-isomer on non-polar columns; misinterpreting this order without dual-column RI confirmation can compromise qualitative accuracy.

2,3,6-Trichlorophenyl Acetate: Isomer Differentiation Evidence


Kovats RI on OV-101 vs. 2,4,6 Isomer

On a non-polar OV-101 capillary column under isothermal conditions (180 °C), 2,3,6-trichlorophenyl acetate exhibits a Kovats retention index of 1495 [1]. Under identical conditions, the 2,4,6-trichloro isomer elutes earlier with an RI of 1454 [2]. The resulting ΔRI of 41 index units represents a clear chromatographic separation window, enabling unambiguous isomer assignment even in co-injected mixtures where mass spectra are indistinguishable.

OV-101 RI vs 2,4,6
Head-to-head
1495 vs 1454 ΔRI +41
41-unit RI difference supports unambiguous isomer assignment in GC-MS.
OV-101, 180 °C isothermal; N₂ carrier
Gas Chromatography Retention Index Isomer Differentiation

Kovats RI on OV-351 vs. 2,4,6 Isomer

On a polar OV-351 capillary column at 160 °C, 2,3,6-trichlorophenyl acetate has a Kovats RI of 2139 [1], whereas the isomeric 2,4,6-trichlorophenyl acetate elutes at an RI of 2035 [2]. The magnitude of the difference (ΔRI = 104) on the polar phase is substantially larger than on the non-polar phase, demonstrating orthogonal confirmation capability.

OV-351 RI vs 2,4,6
Head-to-head
2139 vs 2035 ΔRI +104
Large ΔRI on polar column provides orthogonal confirmation of isomer identity.
OV-351, 160 °C isothermal
Gas Chromatography Polar Stationary Phase Isomer Confirmation

Kovats RI on OV-101 vs. 2,4,5 Isomer

Under identical non-polar OV-101 conditions (180 °C), the 2,4,5-trichloro isomer exhibits an RI of 1511, compared to 1495 for the 2,3,6-isomer [1][2]. Although the difference is smaller (ΔRI = 16), the consistent elution order (2,3,6 before 2,4,5) is reproducible across multiple laboratories and column temperatures, making it a reliable qualitative marker.

OV-101 RI vs 2,4,5
Head-to-head
1495 vs 1511 ΔRI −16
Consistent elution order (2,3,6 before 2,4,5) aids qualitative isomer differentiation.
OV-101, 180 °C; elutes ahead of 2,4,5
Gas Chromatography Non-Polar Column Isomer Elution Order

Chlorine Increment in Retention Index

The incremental effect of chlorine substitution on retention follows a predictable, verifiable trend. On OV-101 at 180 °C, the retention indices are: 2,6-dichlorophenyl acetate = 1330 [1]; 2,3,6-trichlorophenyl acetate = 1495 [2]; pentachlorophenyl acetate = 1809 [3]. The addition of the third chlorine at the 3-position (moving from 2,6-dichloro to 2,3,6-trichloro) increases the RI by 165 units, while the transition from tri- to penta-substitution adds another 314 units across two additional chlorines. This class-level relationship confirms that 2,3,6-trichlorophenyl acetate occupies a specific, non-overlapping retention window.

Chlorine increment RI
Class-level
1495 (3 Cl)
Chlorine substitution increment anchors the retention scale for the phenyl acetate series.
ΔRI +165 from 2,6-diCl (1330); +314 to pentaCl (1809); OV-101, 180 °C
Structure-Retention Relationship Chlorine Increment Method Calibration

2,3,6-Trichlorophenyl Acetate: Procurement & Application Scenarios


Environmental Monitoring Reference Standard

Environmental laboratories performing GC-MS analysis of chlorinated phenol acetates in water, soil, or sediment matrices require isomer-specific certified reference materials (CRMs). The quantifiably distinct Kovats RI of 1495 (OV-101) and 2139 (OV-351) for 2,3,6-trichlorophenyl acetate [1] makes it an indispensable component of a multi-isomer CRM kit. Without this specific isomer, analysts risk misassigning the 2,3,6-peak to the closely eluting 2,4,6- (RI 1454/2035) or 2,4,5- (RI 1511/2133) isomers, potentially causing non-compliance with regulatory reporting limits.

Synthetic Intermediate: 2,3,6-Substitution Pattern

In synthetic organic chemistry, the 2,3,6-tri-chloro substitution pattern offers a distinct steric and electronic profile compared to symmetric isomers like 2,4,6. The chlorine at position 3, flanked by two ortho chlorines, creates a unique environment for nucleophilic aromatic substitution or cross-coupling reactions. Procurement of the correct isomer (CAS 61925-87-9) is critical; substitution with the 2,4,6- or 2,4,5-isomer would yield entirely different regiochemical outcomes in downstream products. The chromatographic data in Section 3 provides a QC method to verify isomer identity upon receipt.

GC Column System Suitability Testing

Chromatography laboratories developing or validating new GC methods for halogenated aromatics can use 2,3,6-trichlorophenyl acetate as a system suitability standard. Its intermediate retention (RI 1495 on OV-101) [2] falls between 2,6-dichlorophenyl acetate (RI 1330) and pentachlorophenyl acetate (RI 1809), allowing it to serve as a mid-range calibration point. The compound's well-documented RI values on both non-polar and polar columns also make it suitable for calculating McReynolds constants or verifying column selectivity in routine performance checks.

Structure-Retention Relationship Research

The systematic retention data published by Haken and Korhonen (1983) [1] positions the chlorinated phenyl acetate series as a model system for teaching and investigating additive retention index increments. 2,3,6-Trichlorophenyl acetate, with its asymmetric chlorine substitution, is a key data point in understanding how non-symmetric chlorine arrangements influence polarity and boiling point, as reflected in the ΔRI of +165 upon adding the third chlorine to 2,6-dichlorophenyl acetate. Researchers studying quantitative structure-retention relationships (QSRR) for environmental contaminants will find this compound a necessary reference.

Application
Selection Property
Validation Focus
Environmental monitoring GC-MS
Distinct RI on non-polar & polar columns
Orthogonal column isomer confirmation
Regioselective synthesis intermediate
Specific 2,3,6-Cl substitution pattern
Isomer identity verification by GC upon receipt
GC column system suitability
Mid-range retention index anchor
Column selectivity and performance verification
Structure-retention relationship (QSRR) research
Chlorine-substitution RI increment data
Predict retention of chlorinated phenyl acetates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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